

VU0542270: A Selective Inhibitor of Vascular K-ATP Channels Kir6.1/SUR2B

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Compound of Interest		
Compound Name:	VU0542270	
Cat. No.:	B2446619	Get Quote

A comprehensive guide comparing the efficacy and selectivity of **VU0542270** against other known inhibitors of the Kir6.1/SUR2B potassium channel.

This guide provides an objective comparison of **VU0542270** with other molecules targeting the vascular ATP-sensitive potassium (K-ATP) channel, Kir6.1/SUR2B. The data presented is compiled from peer-reviewed research and is intended for researchers, scientists, and professionals in drug development.

Performance Comparison

VU0542270 has been identified as a potent and selective inhibitor of the Kir6.1/SUR2B channel, a critical regulator of vascular tone.[1][2][3][4] Its performance, particularly its selectivity over the pancreatic K-ATP channel isoform (Kir6.2/SUR1), marks a significant advancement in the field, offering a more targeted approach for potential therapeutic applications in cardiovascular diseases.[1][2][3][4][5]

The following table summarizes the quantitative data for **VU0542270** and other relevant inhibitors.



Compound	Target	IC50 (approx.)	Selectivity	Notes
VU0542270	Kir6.1/SUR2B	100 nM	>300-fold vs. Kir6.2/SUR1	Binds to the SUR2 subunit.[2] [3][4]
VU0605768	Kir6.1/SUR2B	100 nM - 1 μM	No apparent activity toward Kir6.2/SUR1	Structurally distinct from VU0542270.[1]
VU0212387	Kir6.1/SUR2B	100 nM - 1 μM	No apparent activity toward Kir6.2/SUR1	Exhibits paradoxical stimulatory effects on Kir6.2/SUR1 at higher doses.[1]
VU0543336	Kir6.1/SUR2B	100 nM - 1 μM	No apparent activity toward Kir6.2/SUR1	Exhibits paradoxical stimulatory effects on Kir6.2/SUR1 at higher doses.[1]
VU0544086	Kir6.1/SUR2B	100 nM - 1 μM	No apparent activity toward Kir6.2/SUR1	
Glibenclamide	Kir6.1/SUR2B & Kir6.2/SUR1	~115 nM (Kir6.1/SUR2B)	Non-selective	Also inhibits Kir6.2/SUR1 with an IC50 of ~10- 12 nM.[2]

Experimental Methodologies

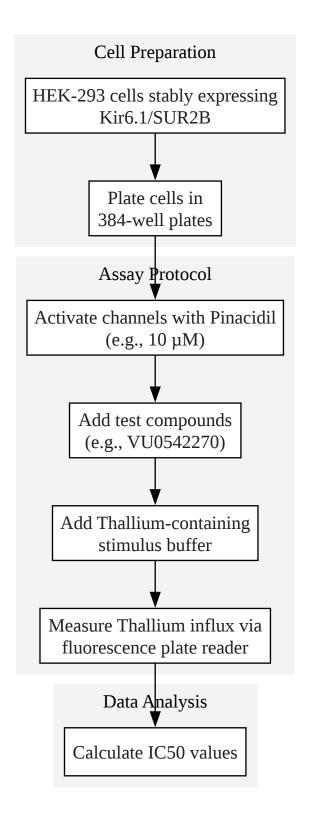
The characterization of these inhibitors primarily relies on two key experimental techniques: Thallium Flux Assays for high-throughput screening and Whole-Cell Patch-Clamp Electrophysiology for detailed functional analysis.





High-Throughput Screening: Thallium Flux Assay

This assay is a fluorescent-based method used to measure the activity of potassium channels.





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Fig. 1: Workflow of the Thallium Flux Assay.

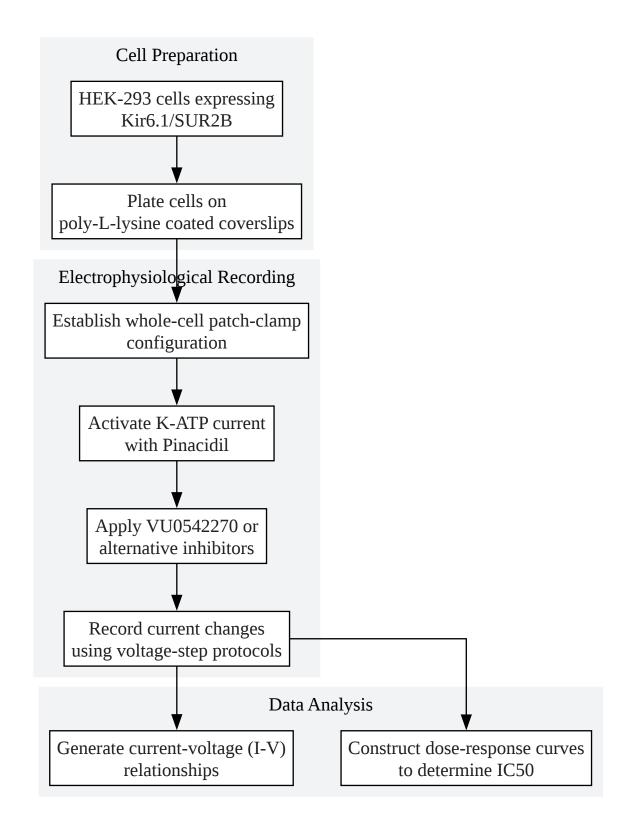
Protocol:

- Cell Culture: HEK-293 cells stably expressing the Kir6.1/SUR2B channel subunits are cultured and plated into 384-well microplates.
- Channel Activation: The channels are activated using a potassium channel opener, such as pinacidil (typically at 10 μM).[1][6]
- Compound Addition: Test compounds, including VU0542270 and its alternatives, are added to the wells at varying concentrations.
- Thallium Stimulation: A thallium-containing stimulus buffer is added to initiate ion flux through the open channels.
- Fluorescence Measurement: The influx of thallium is measured using a fluorescent plate reader, as thallium ions interact with a specific dye to produce a fluorescent signal. The degree of inhibition is determined by the reduction in fluorescence compared to control wells.

Functional Analysis: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the inhibitory effects on channel function.





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Fig. 2: Workflow of Whole-Cell Patch-Clamp Electrophysiology.



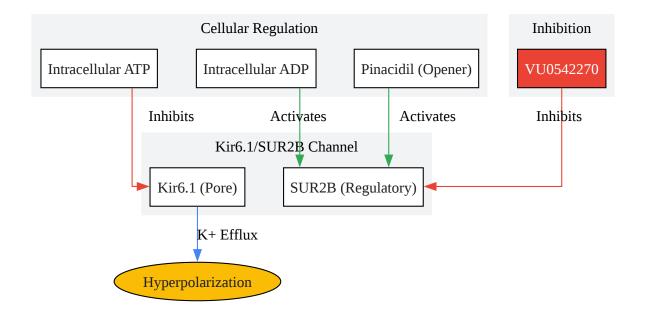
Protocol:

- Cell Preparation: HEK-293 cells expressing Kir6.1/SUR2B are plated on coverslips.[3]
- Recording Setup: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
- Baseline and Activation: Baseline currents are recorded. Subsequently, a channel opener like pinacidil is applied to activate the Kir6.1/SUR2B channels, resulting in a significant increase in outward potassium current.[2]
- Inhibitor Application: The test compound (e.g., VU0542270) is then added to the bath solution in the presence of the activator.[2]
- Data Acquisition and Analysis: The resulting inhibition of the potassium current is measured.
 A voltage-step protocol (e.g., from -120 mV to +120 mV) is used to generate current-voltage
 (I-V) relationships.[2][3] Dose-response curves are constructed by applying a range of inhibitor concentrations to determine the IC50 value.[2]

Signaling Pathway and Mechanism of Action

The Kir6.1/SUR2B channel is a hetero-octamer composed of four Kir6.1 pore-forming subunits and four regulatory SUR2B subunits. The channel's activity is coupled to the cell's metabolic state, being inhibited by intracellular ATP and activated by ADP.





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Fig. 3: Regulation and Inhibition of the Kir6.1/SUR2B Channel.

VU0542270 exerts its inhibitory effect by binding to the SUR2 subunit of the channel, thereby preventing the outflow of potassium ions and leading to membrane depolarization.[2][3][4] This mechanism is distinct from the ATP-mediated inhibition which acts on the Kir6.1 subunit. The selectivity of **VU0542270** for SUR2-containing channels is a key feature that distinguishes it from non-selective inhibitors like glibenclamide.[1]

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